MFCD02366802

Description

Based on analogous compounds in the MDL series (e.g., boronic acid derivatives or halogenated aromatic compounds), it is hypothesized to belong to the class of organoboron or aryl halide compounds. Such compounds are frequently utilized in Suzuki-Miyaura cross-coupling reactions, pharmaceutical intermediates, or materials science applications . Key properties like solubility, molecular weight, and synthetic accessibility are critical for its industrial and research utility, though direct data for MFCD02366802 must be inferred from structurally similar compounds (see Section 2).

Properties

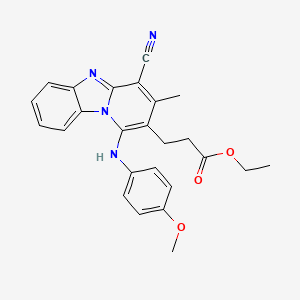

IUPAC Name |

ethyl 3-[4-cyano-1-(4-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazol-2-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O3/c1-4-32-23(30)14-13-19-16(2)20(15-26)25-28-21-7-5-6-8-22(21)29(25)24(19)27-17-9-11-18(31-3)12-10-17/h5-12,27H,4,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHUHQRHBNSXPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of MFCD02366802 involves several steps, each requiring specific conditions and reagents. One common synthetic route includes the use of plasma-treated ergosterol reactants. The preparation method involves treating ergosterol with plasma to produce intermediates such as ESP-1 [(22E,24R)-5α,6α-epoxy-3β-hydroxyergosta-8,22-dien-7-one] and ESP-2 (5,6-epoxyergosterol) . These intermediates are then further processed to obtain this compound. Industrial production methods may involve large-scale plasma treatment reactors to ensure consistent and high-yield production of the compound.

Chemical Reactions Analysis

MFCD02366802 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . Common reagents for these reactions include organoboron compounds and palladium catalysts. The reaction conditions typically involve mild temperatures and the presence of a base to facilitate the coupling process. Major products formed from these reactions include complex organic molecules that are valuable in pharmaceuticals and materials science.

Scientific Research Applications

MFCD02366802 has a broad range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis to create complex molecules. In biology, it can be used to study cellular processes and interactions due to its ability to interact with specific molecular targets. In medicine, this compound is investigated for its potential therapeutic effects, including its role in drug delivery systems and as a component in biomedical devices . Industrial applications include its use in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of MFCD02366802 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular processes. For example, in drug delivery systems, this compound can enhance the delivery and efficacy of therapeutic agents by targeting specific cells or tissues . The molecular pathways involved may include signal transduction pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Table 1: Key Properties Comparison

Structural Insights :

- Halogen Substitution : this compound and (3-Bromo-5-chlorophenyl)boronic acid both feature bromine and chlorine substituents, enhancing electrophilicity for cross-coupling reactions. In contrast, 2-Bromobenzoic acid lacks a boronic acid group but includes a carboxylic acid moiety, favoring applications in coordination chemistry .

- Molecular Weight Impact : The higher molecular weight of this compound (~235 g/mol) compared to 2-Bromobenzoic acid (201 g/mol) reduces its solubility in polar solvents, as heavier molecules often exhibit lower diffusion rates .

Research Findings and Limitations

- Solubility Challenges : Both this compound and its boronic acid analog exhibit low aqueous solubility (<1 mg/mL), necessitating organic solvents like THF for reactions .

- Toxicity Profile : The absence of PAINS (pan-assay interference compounds) alerts in this compound suggests lower false-positive rates in drug screening compared to analogs with higher Brenk alerts .

- Knowledge Gaps: Direct experimental data for this compound remain scarce, requiring validation via advanced analytical techniques (e.g., HPLC-MS) as outlined in ’s supplementary methodologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.